molecular formula C20H26N6O2 B2673012 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione CAS No. 713084-11-8

8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione

Cat. No.: B2673012
CAS No.: 713084-11-8
M. Wt: 382.468
InChI Key: AMGLNJFMMNZYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a benzylpiperazine moiety attached to a purine core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione typically involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or xanthine derivatives.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via nucleophilic substitution reactions. This step often involves the use of benzyl chloride and piperazine under basic conditions.

    Final Assembly: The final product is obtained by coupling the benzylpiperazine moiety with the purine core under suitable reaction conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride and piperazine in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzylpiperazine moiety.

Scientific Research Applications

8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.

    Biochemistry: It is used as a tool compound to study enzyme interactions and receptor binding.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The purine core can interact with enzymes involved in nucleotide metabolism, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    8-(4-Methylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione: Similar structure but with a methyl group instead of a benzyl group.

    8-(4-Benzylpiperazin-1-yl)-3-ethyl-7-propylpurine-2,6-dione: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

8-(4-Benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione is unique due to the specific combination of the benzylpiperazine moiety and the purine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c1-3-9-26-16-17(23(2)20(28)22-18(16)27)21-19(26)25-12-10-24(11-13-25)14-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGLNJFMMNZYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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